![molecular formula C24H37N5O3 B2493179 Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate CAS No. 1904015-55-9](/img/structure/B2493179.png)
Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C24H37N5O3. It is a derivative of quinazolinone, a class of organic compounds that are known for their wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C24H37N5O3. It contains a quinazolinone core, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The exact structure would require more specific information or computational chemistry techniques for accurate determination.Scientific Research Applications
Biological Activity and Precursor to Natural Products
- Indiacen A and Indiacen B : Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These compounds exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antinociceptive, and cytotoxic effects.
Tuberculosis Research
- Mycobacterium tuberculosis Survival Mechanisms : Under hypoxic conditions within infected granulomas, Mycobacterium tuberculosis (the causative agent of tuberculosis) relies on proton motive force generation for ATP production and other essential functions. Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate may play a role in this survival strategy .
Enzyme Inhibition
- PDE4 Inhibitors : Researchers have explored pyrazole derivatives as effective PDE4 inhibitors for treating inflammatory diseases. In synthetic routes to enantiopure derivatives, tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate has been preferred over other sulfinamide derivatives due to its yield and diastereoselectivity .
Chemical Synthesis
- Building Block : Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate serves as a useful building block in the synthesis of novel organic compounds. Researchers can create derivatives from this compound, which can then participate in further chemical reactions.
Structurally Novel Derivatives
- [1,2,4]triazino[5,6-b]indole and Indolo[2,3-b]quinoxaline Systems : The introduction of a tert-butyl group into these systems has led to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives. This achievement involved condensation reactions with tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate .
Formylation and Synthetic Schemes
- Vilsmeier Formylation : The synthesis of tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate involves Vilsmeier formylation of commercially available 4-bromo-1H-indole. This compound serves as an intermediate in the synthetic scheme for natural prenyl indole derivatives .
Future Directions
The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications, as well as optimization of its synthesis process. Given the wide range of activities exhibited by quinazolinone derivatives , this compound could be a promising candidate for drug development.
properties
IUPAC Name |
tert-butyl 3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O3/c1-24(2,3)32-23(31)29-12-6-7-17(15-29)22(30)27-18-10-13-28(14-11-18)21-19-8-4-5-9-20(19)25-16-26-21/h16-18H,4-15H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKDHGLXUFNKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.